Methyl 2-[(4-ethoxycarbonylphenyl)carbamoylamino]benzoate
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Overview
Description
Methyl 2-[(4-ethoxycarbonylphenyl)carbamoylamino]benzoate is a chemical compound with a complex structure that includes a benzoate ester and a carbamoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-ethoxycarbonylphenyl)carbamoylamino]benzoate typically involves the reaction of ethyl p-aminobenzoate with an appropriate carbamoylating agent. One common method involves the use of N-methylformanilide as a starting material . The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-ethoxycarbonylphenyl)carbamoylamino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-[(4-ethoxycarbonylphenyl)carbamoylamino]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-ethoxycarbonylphenyl)carbamoylamino]benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds such as benzoic acid, methyl benzoate, and ethyl benzoate share structural similarities with Methyl 2-[(4-ethoxycarbonylphenyl)carbamoylamino]benzoate.
Carbamoylamino compounds: Compounds like N-phenylcarbamoylamino derivatives also exhibit similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
Properties
CAS No. |
1566-97-8 |
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Molecular Formula |
C18H18N2O5 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
methyl 2-[(4-ethoxycarbonylphenyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C18H18N2O5/c1-3-25-16(21)12-8-10-13(11-9-12)19-18(23)20-15-7-5-4-6-14(15)17(22)24-2/h4-11H,3H2,1-2H3,(H2,19,20,23) |
InChI Key |
XJYOCDHWCQTCCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
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